molecular formula C23H19N5O2S B2939186 3-(BENZENESULFONYL)-N-(2,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866811-39-4

3-(BENZENESULFONYL)-N-(2,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2939186
CAS No.: 866811-39-4
M. Wt: 429.5
InChI Key: MUVBGRQPURAFNG-UHFFFAOYSA-N
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Description

The compound 3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine features a fused [1,2,3]triazolo[1,5-a]quinazoline core. Key structural attributes include:

  • A benzenesulfonyl group at position 3, which is electron-withdrawing and may enhance metabolic stability or target binding .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S/c1-15-12-13-16(2)19(14-15)24-21-18-10-6-7-11-20(18)28-22(25-21)23(26-27-28)31(29,30)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVBGRQPURAFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-(2,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This transition-metal-free strategy is accomplished under mild conditions and involves a cascade nucleophilic addition/cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-(2,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzenesulfonyl and dimethylphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(BENZENESULFONYL)-N-(2,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-(2,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate
  • Core : Same [1,2,3]triazolo[1,5-a]quinazoline backbone.
  • 5-Sulfanyl group: Introduces a nucleophilic thiol, which may confer redox activity or susceptibility to oxidation .
  • Applications : Marketed for medicinal use, though exact indications are unspecified .
2.1.2 4-(2,4-Dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
  • Core : [1,2,4]triazolo[4,3-a]quinazoline, differing in triazole ring fusion position.
  • Substituents :
    • 4-(2,4-Dimethylphenyl) : Similar lipophilic substituent but at a distinct position.
    • 1-Mercapto group : Offers reactivity distinct from the benzenesulfonyl group .
  • Molecular Weight : 322.38 (identical to the ethyl carboxylate analogue due to similar substituents) .
2.1.3 Thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines
  • Core: Thieno[2,3-e]triazolo[1,5-a]pyrimidine (thiophene-fused instead of benzene).
  • Activity : Demonstrated superior anticancer activity compared to aryl-fused triazoloquinazolines, highlighting the impact of heterocyclic fusion on bioactivity .

Functional Analogues

2.2.1 2-Ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline
  • Core : [1,2,4]triazolo[1,5-c]quinazoline, differing in triazole ring substitution pattern.
  • Substituents :
    • Methoxy groups : Enhance solubility but may reduce metabolic stability.
    • Sulfanyl and ethyl groups : Influence electronic properties and steric effects .
  • Molecular Weight : 394.49, heavier due to additional methoxy and benzyl groups .
2.2.2 Pyrazolo-triazolo-pyrazine Derivatives
  • Core : Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine.
  • Substituents : Trifluoromethylbenzyl group, offering high lipophilicity and resistance to enzymatic degradation .

Biological Activity

3-(Benzenesulfonyl)-N-(2,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine
  • Molecular Formula : C23H19N5O2S
  • Molecular Weight : 425.49 g/mol
  • CAS Number : 866811-39-4

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common method includes the nucleophilic addition of carbodiimides with diazo compounds to form the triazole ring fused to the quinazoline structure. The process requires careful optimization of reaction conditions to achieve high yields and purity.

Antiproliferative Effects

Research indicates that compounds within the triazoloquinazoline class exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the quinazoline core can enhance activity against specific tumor types. The structure-activity relationship (SAR) suggests that the presence of the benzenesulfonyl group may contribute to increased cytotoxicity by enhancing cellular uptake or modulating target interactions .

Antihypertensive Activity

Another area of interest is the antihypertensive properties associated with related compounds in the quinazoline family. For example, derivatives of triazoloquinazolines have been evaluated in spontaneously hypertensive rats (SHR), demonstrating notable reductions in blood pressure comparable to established antihypertensive agents like prazosin .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It could interact with various receptors that play roles in cardiovascular regulation and tumor growth.

Case Studies and Research Findings

StudyFindings
Antiproliferative Activity Compounds similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines.
Antihypertensive Studies In SHR models, related quinazoline derivatives demonstrated significant reductions in systolic blood pressure over a treatment period compared to controls.

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